(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-22-9-7-19(8-10-22)16-25-23(28)21(15-24)18-27-13-11-26(12-14-27)17-20-5-3-2-4-6-20/h2-10,18H,11-14,16-17H2,1H3,(H,25,28)/b21-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDKPGRMHFWAQZ-DYTRJAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Addition of the Cyano Group: The benzylated piperazine is reacted with acrylonitrile to introduce the cyano group.
Methoxyphenyl Substitution: Finally, the compound is reacted with 4-methoxybenzyl chloride to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, making it a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthetic routes, and properties of the target compound with structurally related analogs:
Key Structural and Functional Differences :
Substituent Effects :
- The trifluoromethyl group in the target compound (vs. fluorobenzyl in or chlorophenyl in ) significantly increases lipophilicity, which may enhance membrane permeability and bioavailability .
- Allyl and butyl groups in analogs improve solubility but reduce metabolic stability compared to the rigid trifluoromethylbenzyl group.
Biological Activity: While direct activity data for the target compound is lacking, sulfonamide-triazole hybrids are known for antimicrobial, anticancer, and enzyme inhibitory activities. For example, indazole-containing analogs () are explored in kinase inhibition, whereas hydroxy-substituted derivatives () may target oxidative stress pathways.
Research Findings and Trends
- Structural Insights : X-ray crystallography and SHELX software () reveal that the triazole-sulfonamide scaffold adopts planar conformations, facilitating π-π stacking in enzyme active sites.
- SAR Trends : Introduction of electron-withdrawing groups (e.g., CF₃, Cl) enhances binding to hydrophobic pockets, while polar groups (e.g., OH in ) improve solubility but reduce blood-brain barrier penetration.
Biological Activity
(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide, a compound with the CAS number 898920-70-2, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O2, with a molecular weight of approximately 376.45 g/mol. The structure features a piperazine ring, a cyano group, and a methoxyphenyl moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. The following sections detail specific activities and findings.
Antipsychotic Activity
Studies have indicated that compounds related to the piperazine structure can exhibit antipsychotic effects. For instance, derivatives of piperazine have been shown to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other mood disorders. The compound may share similar mechanisms due to its structural features .
Antiviral Activity
In a study evaluating antiviral properties, related piperazine derivatives demonstrated moderate antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). These derivatives showed effective inhibition at certain concentrations, suggesting that this compound could possess similar antiviral potential .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors such as serotonin and dopamine receptors.
- Enzyme Inhibition : Compounds with similar structures have been documented to inhibit various enzymes involved in viral replication and bacterial growth.
- Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines, although further research is needed to elucidate the exact pathways involved.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Case Study 1 : A study on 3-phenylpiperidine derivatives showed promising results against HIV-1 and other viruses. The benzyl-substituted derivatives exhibited protective effects in vitro, emphasizing the potential for similar activity in this compound .
- Case Study 2 : Research on structural analogs indicated that modifications to the piperazine ring could enhance antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that this compound might also exhibit similar antimicrobial efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide?
- Methodology : The compound is typically synthesized via a multi-step approach:
Amide Coupling : React 4-benzylpiperazine with a cyano-substituted acryloyl chloride derivative under inert conditions (e.g., N₂ atmosphere) using EDCl/HOBt as coupling agents .
Stereoselective Formation : Ensure (E)-configuration by optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to favor trans-addition .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How is the structural identity of this compound validated post-synthesis?
- Methodology :
- Spectroscopy :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., 4-methoxybenzyl CH₂ at δ ~4.4 ppm; cyano group absence of protons) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~430) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4%) to confirm stoichiometry .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?
- Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: methanol/water 8:2) and collect data at 100 K. Use SHELXL for refinement, applying restraints for disordered moieties (e.g., benzylpiperazine) .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond-length/bond-angle anomalies (e.g., C=C double bond: ~1.34 Å; C≡N: ~1.15 Å) .
- Validation : Apply PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mogul to validate geometric parameters .
Q. How can researchers address contradictions in pharmacological data, such as conflicting IC₅₀ values across assays?
- Methodology :
- Assay Optimization :
- Receptor Binding : Use radioligand displacement assays (e.g., ³H-labeled histamine for H₁/H₄ receptor studies) with standardized buffer conditions (pH 7.4, 25°C) .
- Dose-Response Curves : Perform triplicate measurements with positive controls (e.g., JNJ 7777120 for H₄ antagonism) to normalize inter-assay variability .
- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals. Use ANOVA to assess batch-to-batch variability .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 3RZE for H₄) and flexible ligand sampling (grid size: 25 ų). Validate poses with MD simulations (GROMACS, 50 ns) .
- QSAR Modeling : Derive descriptors (e.g., logP, topological polar surface area) from Gaussian 09 calculations. Train models using partial least squares (PLS) regression .
Methodological Considerations for Data Interpretation
Q. How can stereochemical purity of the (E)-isomer be ensured during synthesis?
- Methodology :
- HPLC Analysis : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to resolve enantiomers. Retention time differences >2 min confirm purity .
- NOESY NMR : Detect spatial proximity between the cyano group and benzylpiperazine protons to confirm trans-configuration .
Q. What strategies mitigate challenges in characterizing labile functional groups (e.g., cyano)?
- Methodology :
- Low-Temperature IR : Record spectra at −50°C (KBr disk) to observe sharp ν(C≡N) peaks at ~2230 cm⁻¹, avoiding thermal degradation .
- Stability Studies : Monitor compound integrity in DMSO stock solutions (25°C, 72 hr) via LC-MS to detect hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
